N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide (CAS: 1353957-94-4) is a piperidine derivative featuring a hydroxethyl group (-CH₂CH₂OH) at the 1-position of the piperidine ring and an acetamide (-NHCOCH₃) moiety at the 4-ymethyl position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 200.28 g/mol .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11-8-10-2-4-12(5-3-10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHZCTOYHQQFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include piperidine, acetic anhydride, and a suitable base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is primarily investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with specific receptors and enzymes, which may lead to therapeutic effects. Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant activity, making them potential candidates for developing new antiepileptic drugs (AEDs) .
Case Study: Anticonvulsant Activity
A study evaluated various acetamide derivatives for their anticonvulsant effects in animal models. Among the compounds tested, those structurally related to this compound showed promising results in the maximal electroshock (MES) test, indicating their potential as effective AEDs .
Organic Synthesis
Intermediate in Synthesis:
The compound serves as an important intermediate in the synthesis of more complex molecules. Its piperidine ring structure is particularly valuable for creating various piperidine derivatives used in pharmaceuticals and agrochemicals .
Synthetic Routes:
The synthesis typically involves:
- Formation of the piperidine ring through cyclization.
- Introduction of the hydroxyethyl group via nucleophilic substitution.
- Final acylation to form the acetamide moiety.
These steps are crucial for producing derivatives with enhanced biological activity or improved pharmacokinetic properties .
Biological Studies
Biological Interactions:
this compound is utilized in biological studies to investigate its interactions with various biological systems. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity toward target proteins .
Mechanism of Action:
The compound's mechanism likely involves modulation of biochemical pathways by interacting with specific enzymes or receptors. This interaction can lead to alterations in cellular signaling processes, which are essential for therapeutic effects .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications within the pharmaceutical industry .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Results |
|---|---|---|---|
| This compound | Anticonvulsant | MES Test | Significant activity observed |
| Related Derivative X | Anticonvulsant | Subcutaneous PTZ Test | Moderate activity |
| Derivative Y | Neurotoxicity | Rotarod Test | No neurotoxicity at tested doses |
Table 2: Synthetic Pathways Overview
| Step | Description |
|---|---|
| Formation of Piperidine | Cyclization reaction with appropriate precursors |
| Hydroxyethyl Group Addition | Nucleophilic substitution reaction |
| Acetamide Formation | Acylation using acetic anhydride or acetyl chloride |
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide can be compared to related piperidine-acetamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Pharmacological Impact: The hydroxethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like phenethyl (in fentanyl analogs) or phenyl groups. This likely reduces blood-brain barrier penetration and opioid receptor affinity, distinguishing it from controlled substances like acetyl fentanyl and carfentanil .
Synthetic Pathways :
- Piperidine-acetamide derivatives are typically synthesized via nucleophilic substitution or amidation. For example, acetyl fentanyl is produced by reacting piperidine precursors with phenyl isothiocyanates or acyl chlorides . The target compound likely follows similar protocols, with hydroxethyl introduced via alkylation .
In contrast, the target compound’s hydroxethyl group may mitigate opioid-like effects, though structural similarity necessitates caution in regulatory classification .
Physicochemical Properties :
- The target compound’s molecular weight (200.28 g/mol) is lower than most fentanyl analogs (e.g., 352.5 g/mol for CAS 101345-67-9), suggesting improved solubility and bioavailability .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 227.3 g/mol. The compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Receptor Interaction : The piperidine moiety may interact with various receptors and enzymes, modulating biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. Its mechanism includes altering bacterial cell membrane permeability, similar to other alkaloids.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can significantly reduce cell viability in aggressive cancer types.
| Compound | Cell Line | Viability Reduction (%) at 10 µM |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 55 |
This suggests potential as an anticancer agent through similar pathways as established drugs .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibiotic .
- Cytotoxicity in Cancer Research : Research conducted on various piperidine derivatives indicated that modifications in the hydroxyethyl group could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that merits further exploration .
- Therapeutic Applications : Investigations into the pharmacological profile of this compound indicate its potential use in treating neuropsychiatric disorders due to its interaction with dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
